molecular formula C13H9BrClNO B138813 2-Amino-5-bromo-2'-chlorobenzophenone CAS No. 60773-49-1

2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No. B138813
M. Wt: 310.57 g/mol
InChI Key: GTLLBGFJGUJABH-UHFFFAOYSA-N
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Patent
US07618958B2

Procedure details

2-Chlorobenzoyl chloride (177 mL, 1.4 mol) was cooled in a 2-L flask equipped with a condenser and a thermometer to 0° C. with an ice-water bath and 4-bromoaniline (100 g, 0.58 mol) was added to the cooled solution. The mixture was heated to 120° C. and kept at this temperature for 1 h until analysis by TLC indicated 4-bromoaniline had been consumed (EtOAc:hexane, 1:4). The solution was heated to 160° C. and anhydrous ZnCl2 (95 g, 0.70 mol, flamed dried) was added in one portion. The temperature was increased to 195° C. and stirring was maintained at this temperature for 3 hr until no more bubbles were evolved. The mixture was cooled to 120° C. and aq HCl (12%, 350 mL) was added dropwise slowly. The mixture was kept at reflux for 20 min, after which the aq layer was poured off. This procedure with aq HCl was repeated 4 times. Water (350 mL) was then added, and the mixture held at reflux for 20 min and then the water was poured off. This was repeated several times until the solid was not a block any more. Then H2SO4 (72%, 700 mL) was added to the residue and the mixture was heated to reflux for about 1 hr until the reaction mixture became a homogeneous dark colored solution. The hot acidic solution was poured into a mixture of ice and water with stirring. The precipitate which resulted was filtered and washed with a large amount of cold water until the pH value of the solid was about 6. The solid was then suspended in ice water and aq NaOH (40%, 290 mL) was added carefully. The mixture which-resulted was stirred for 2 hrs. The solid was filtered and washed with ice water. The suspension of the solid in ice water was adjusted carefully to approximately pH=3 with aq H2SO4 (40%) dropwise. The solid which remained was filtered and washed with water to neutrality. The yellow solid 19 (66.1 g, 37.0%) was dried and used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 6.49 (s, br, 2H), 6.65 (d, 1H, J=8.82 Hz), 7.26-7.8 (m, 6H).
Quantity
177 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
700 mL
Type
reactant
Reaction Step Seven
Name
Quantity
95 g
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Br:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1.Cl.OS(O)(=O)=O>[Cl-].[Cl-].[Zn+2].O>[NH2:16][C:15]1[CH:17]=[CH:18][C:12]([Br:11])=[CH:13][C:14]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1])=[O:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
177 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
700 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
95 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
had been consumed (EtOAc:hexane, 1:4)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 195° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 3 hr until no more bubbles
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
after which the aq layer was poured off
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 1 hr until the reaction mixture
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a large amount of cold water until the pH value of the solid
ADDITION
Type
ADDITION
Details
aq NaOH (40%, 290 mL) was added carefully
CUSTOM
Type
CUSTOM
Details
The mixture which-resulted
STIRRING
Type
STIRRING
Details
was stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ice water
ADDITION
Type
ADDITION
Details
The suspension of the solid in ice water
FILTRATION
Type
FILTRATION
Details
The solid which remained was filtered
WASH
Type
WASH
Details
washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The yellow solid 19 (66.1 g, 37.0%) was dried
CUSTOM
Type
CUSTOM
Details
used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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